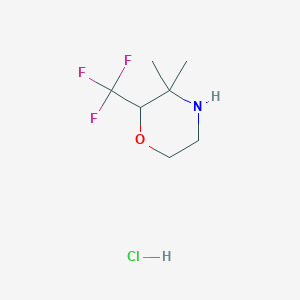
3,3-Dimethyl-2-(trifluoromethyl)morpholine;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is a chemical compound with the CAS Number: 2173999-03-4 . It has a molecular weight of 219.63 . The IUPAC name for this compound is 3,3-dimethyl-2-(trifluoromethyl)morpholine hydrochloride . It is stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI code for 3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is 1S/C7H12F3NO.ClH/c1-6(2)5(7(8,9)10)12-4-3-11-6;/h5,11H,3-4H2,1-2H3;1H . This code provides a specific textual representation of the molecule’s structure.Physical and Chemical Properties Analysis
3,3-Dimethyl-2-(trifluoromethyl)morpholine hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 219.63 . More specific physical and chemical properties such as melting point, boiling point, and solubility might be available in specialized chemical databases.科学的研究の応用
Neurokinin-1 Receptor Antagonist
3,3-Dimethyl-2-(trifluoromethyl)morpholine;hydrochloride demonstrates efficacy as a high affinity, orally active h-NK(1) receptor antagonist. This compound has shown significant potential in pre-clinical tests for emesis and depression, highlighting its role in addressing neurological conditions (Harrison et al., 2001).
Structural and Computational Analysis
The structural properties of N-(ω-carboxyalkyl)morpholine hydrochlorides, closely related to this compound, have been analyzed through various techniques like 13 C CP MAS NMR and FTIR. The research offers insights into the molecular structure and behavior of such compounds (Dega-Szafran et al., 2001).
Complexation with Palladium(II) and Mercury(II)
Research involving the synthesis of N-{2-(4-methoxyphenyltelluro)ethyl}morpholine and its complexation with Palladium(II) and Mercury(II) illustrates the compound's potential in forming metal complexes. This research could have implications in areas such as catalysis and material science (Singh et al., 2000).
Diastereoselective Reactions
The compound has been used in diastereoselective reactions with trichloro(trifluoro)-3-nitrobut-2-enes, leading to the formation of novel nitroalkylated compounds. This application is significant in the field of organic synthesis and pharmaceutical research (Korotaev et al., 2011).
Synthesis of Adducts with Phosphorus Pentafluoride
Research involving the reaction of morpholinosulfur trifluoride (MOST) with other compounds to form adducts with phosphorus pentafluoride demonstrates another application of morpholine derivatives in the field of inorganic chemistry and synthesis (Guzyr et al., 2013).
Degradation in OLEDs
Studies on blue phosphorescent organic light emitting diodes (OLEDs) using compounds related to this compound help understand device instability and degradation, which is critical for improving OLED technology (Baranoff et al., 2012).
Safety and Hazards
This compound has been labeled with the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed skin thoroughly after handling .
特性
IUPAC Name |
3,3-dimethyl-2-(trifluoromethyl)morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12F3NO.ClH/c1-6(2)5(7(8,9)10)12-4-3-11-6;/h5,11H,3-4H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKCECWQPNYFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OCCN1)C(F)(F)F)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
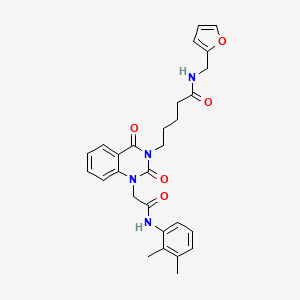
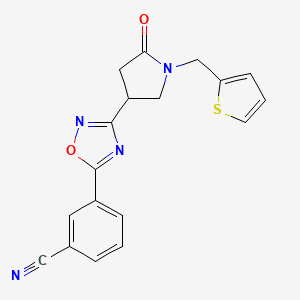
![2-[2-Methyl-4-(trifluoromethyl)furan-3-yl]ethanamine;hydrochloride](/img/structure/B2731374.png)
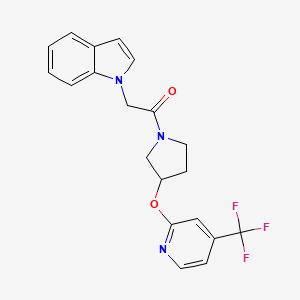
![N-cyclopentyl-2-(2,4-dichlorophenoxy)-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)acetamide](/img/structure/B2731377.png)
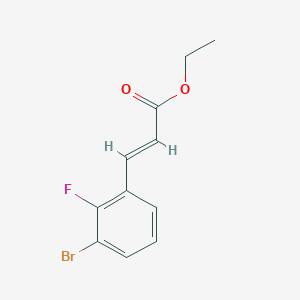
![Cyclopentyl ((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)carbamate](/img/structure/B2731381.png)
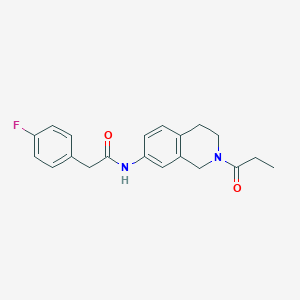
![2-{[3-(3,5-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2731386.png)
![3-(4-chlorophenyl)-1-(3,4-dimethylphenyl)-8-methyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2731387.png)

![2-[(2,4-Dichlorobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B2731389.png)
![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]pyridine-4-carboxamide](/img/structure/B2731390.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(4-chlorophenoxy)acetamide](/img/structure/B2731392.png)
